molecular formula C15H17N3O3 B2799491 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2176201-73-1

2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2799491
CAS No.: 2176201-73-1
M. Wt: 287.319
InChI Key: YGTKSDDKZFCPOG-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is characterized by the presence of methoxy groups and a pyrimidinylmethyl substituent on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dimethoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to the presence of both methoxy groups and a pyrimidinylmethyl substituent, which can confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-7-12(20-2)4-5-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTKSDDKZFCPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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